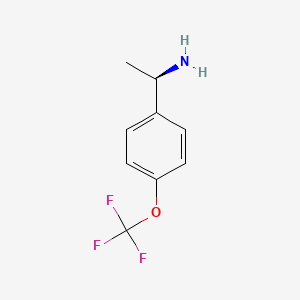

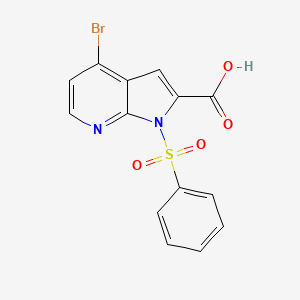

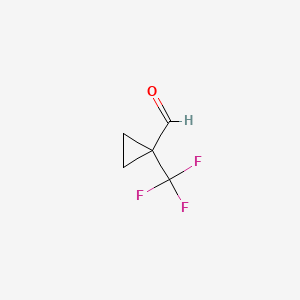

![molecular formula C11H13N3O2 B595229 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263285-54-6](/img/structure/B595229.png)

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C11H13N3O2 . It has a molecular weight of 219.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Molecular Structure Analysis

The bicyclic core in the syn-configuration was shown to be conformationally stable . This was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Chemical Reactions Analysis

The reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol allowed the isolation and characterization of the reduction product of 5,7-substituted pyrazolo[1,5-a]pyrimidine in the anti-configuration .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential for Biological Activity

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a valuable scaffold in medicinal chemistry. Its structure allows for the creation of biologically active compounds, particularly when reduced with complex hydrides . The reduction process favors the pyrimidine ring and can lead to the formation of four possible stereoisomers, enhancing the compound’s utility in designing drugs with specific activities .

Pharmacology: Adenine Mimetic Properties

In pharmacology, this compound has been identified as a potential adenine mimetic. It can bind to ATP-binding sites of proteins, which is crucial for developing new therapeutic agents targeting various diseases . This application is particularly significant in the design of drugs that can modulate enzymatic activity or protein-protein interactions.

Chemical Synthesis: Dearomatization Strategies

The compound is involved in dearomatization strategies, a key transformation in synthetic organic chemistry. Dearomatization can lead to the formation of new cyclic structures with different electronic properties, which are valuable in synthesizing complex molecules .

Analytical Chemistry: Reference Standards

Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals, indicating its use as a reference standard in analytical procedures . However, the company does not provide analytical data, suggesting that researchers use it to confirm product identity and purity in experimental settings.

Life Science Research: Small Molecule Probes

In life science research, small molecule probes derived from Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate could be used to study biological processes. These probes can help in understanding the function of biomolecules and in identifying targets for drug discovery .

Biochemistry: Structural Lability and Conformational Analysis

The compound’s structural lability and the ability to form conformationally labile systems make it a subject of interest in biochemistry. Researchers can study its conformational dynamics in solution, which is important for understanding how small molecules interact with biological targets .

NMR Spectroscopy: Molecular Structure Elucidation

Finally, in the field of NMR spectroscopy, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be used to study long-range interproton distances and dipole-dipole interactions. This information is crucial for elucidating the three-dimensional structure of organic compounds .

Safety And Hazards

Zukünftige Richtungen

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules is indicated . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .

Eigenschaften

IUPAC Name |

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCLKBQTWLQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

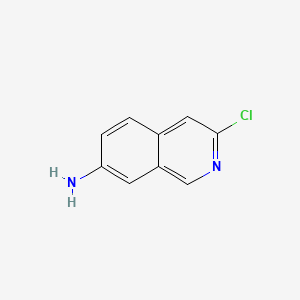

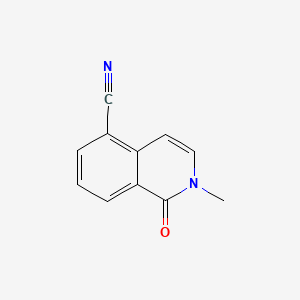

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)

![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)